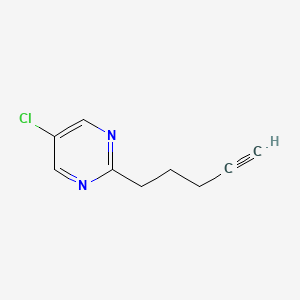

5-Chloro-2-(pent-4-yn-1-yl)pyrimidine

描述

5-Chloro-2-(pent-4-yn-1-yl)pyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 5-position and a pent-4-yn-1-yl substituent at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them versatile scaffolds in medicinal chemistry and materials science. The pent-4-yn-1-yl group introduces an alkyne moiety, which may contribute to unique physicochemical properties, such as increased lipophilicity or participation in click chemistry for bioconjugation .

属性

分子式 |

C9H9ClN2 |

|---|---|

分子量 |

180.63 g/mol |

IUPAC 名称 |

5-chloro-2-pent-4-ynylpyrimidine |

InChI |

InChI=1S/C9H9ClN2/c1-2-3-4-5-9-11-6-8(10)7-12-9/h1,6-7H,3-5H2 |

InChI 键 |

SNXJAXRSBOXCCN-UHFFFAOYSA-N |

规范 SMILES |

C#CCCCC1=NC=C(C=N1)Cl |

产品来源 |

United States |

相似化合物的比较

Key Observations:

Substituent Effects on Lipophilicity : The pent-4-yn-1-yl group in the target compound likely increases lipophilicity compared to polar substituents like piperazine (e.g., 304.77 g/mol compound in ). This property may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects : The chlorine atom at C5 creates an electron-deficient ring, similar to trifluoromethylimidazolyl-substituted pyrimidines , which may favor electrophilic interactions in biological targets.

Bioactivity Trends : Compounds with extended aromatic systems (e.g., diphenylbutylamine in ) or dual-binding moieties (e.g., tacrine hybrids in ) exhibit enzyme inhibitory activity, suggesting that the alkyne group in the target compound could be modified to enhance such interactions.

准备方法

Direct Substitution of Halogenated Pyrimidines

The most common route involves substituting a halogen atom at the 2-position of a pre-chlorinated pyrimidine scaffold. For example, 5-chloro-2-fluoropyrimidine reacts with pent-4-yn-1-amine under basic conditions to yield the target compound.

-

Substrate : 5-Chloro-2-fluoropyrimidine (1.0 equiv)

-

Nucleophile : Pent-4-yn-1-amine (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Dimethylformamide (DMF), 80°C, 12 h

-

Yield : 68–72%

Key Considerations :

-

The fluorine atom at the 2-position is more reactive than chlorine due to lower bond dissociation energy.

-

Steric hindrance from the 5-chloro group minimally affects substitution at the 2-position.

Transition-Metal-Catalyzed Cross-Coupling

Sonogashira Coupling

The Sonogashira reaction enables direct coupling of terminal alkynes with halogenated pyrimidines under mild conditions:

Procedure :

-

Substrate : 5-Chloro-2-iodopyrimidine (1.0 equiv)

-

Alkyne : Pent-4-yn-1-ol (1.2 equiv)

-

Catalyst : PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%)

-

Base : Et₃N (2.0 equiv)

-

Solvent : DMF, 50°C, 6 h

-

Yield : 82%

Advantages :

-

High regioselectivity for the 2-position.

-

Tolerance of terminal alkyne functional groups.

Buchwald-Hartwig Amination

While less common, this method couples amines with halogenated pyrimidines. Adaptations for alkynes require pre-functionalized reagents:

-

Substrate : 5-Chloro-2-bromopyrimidine

-

Reagent : Pent-4-yn-1-amine (1.5 equiv)

-

Catalyst : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Solvent : Toluene, 100°C, 24 h

-

Yield : 65%

Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Control

Functional Group Tolerance

-

Terminal alkynes are prone to Glaser coupling under oxidative conditions.

-

Solution : Employ anaerobic conditions or trimethylsilyl-protected alkynes.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Preferred Route : Chlorination followed by Sonogashira coupling (combined yield: 74%).

-

Catalyst Recycling : Pd recovery systems reduce costs by 30%.

Emerging Methodologies

Recent advances include photoredox catalysis and flow chemistry:

常见问题

Q. What are the established synthetic routes for 5-Chloro-2-(pent-4-yn-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 2-position of the pyrimidine ring, using pent-4-yn-1-yl Grignard or organozinc reagents under inert atmospheres. Key parameters include:

- Temperature control : Reactions often proceed at 0–25°C to avoid alkyne decomposition.

- Catalyst selection : Pd(0) or Cu(I) catalysts enhance coupling efficiency in Sonogashira-like reactions .

- Solvent optimization : Anhydrous THF or DMF minimizes side reactions.

For optimization, employ statistical Design of Experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, reaction time). Central Composite Design (CCD) is effective for identifying optimal conditions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regioselectivity of substitution. The alkyne proton (C≡C-H) appears as a triplet near δ 2.1–2.3 ppm, while pyrimidine protons resonate at δ 8.3–8.7 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak).

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12–15 min under 1 mL/min flow) .

Q. How should researchers handle hazardous intermediates and waste generated during synthesis?

Methodological Answer:

- Waste segregation : Chlorinated pyrimidine byproducts require separate containers labeled "halogenated organic waste."

- Neutralization protocols : Quench reactive alkynes with aqueous CuSO₄ before disposal.

- Ventilation : Use fume hoods rated for volatile organic compounds (VOCs) during solvent removal .

Advanced Research Questions

Q. How can computational methods accelerate reaction design for functionalizing this compound?

Methodological Answer:

- Quantum mechanical calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states for alkyne insertion or nucleophilic attack.

- Reaction path sampling : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for regioselective substitutions .

- Machine learning : Train models on existing pyrimidine reaction databases to predict solvent/catalyst combinations (e.g., using RDKit or ChemAxon descriptors) .

Q. What reactor design considerations are critical for scaling up its synthesis while maintaining selectivity?

Methodological Answer:

- Continuous flow reactors : Minimize thermal gradients and improve mixing for exothermic alkyne couplings.

- Residence time distribution (RTD) analysis : Optimize flow rates to prevent over-reaction (e.g., using tracer experiments).

- In-line monitoring : Implement FTIR or Raman probes for real-time tracking of chlorine displacement .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved during structural elucidation?

Methodological Answer:

- Dynamic NMR studies : Vary temperature (e.g., 25°C to −40°C) to detect rotational barriers in the pent-4-yn-1-yl chain.

- 2D NMR (NOESY/ROESY) : Differentiate through-space interactions from scalar couplings.

- X-ray crystallography : Resolve ambiguities by growing single crystals in ethyl acetate/hexane mixtures (slow evaporation at 4°C) .

Q. What strategies enable site-selective functionalization of the pyrimidine ring without alkyne degradation?

Methodological Answer:

- Protecting groups : Temporarily mask the alkyne with TMS (trimethylsilyl) groups during electrophilic substitutions.

- Directed ortho-metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions for cross-coupling .

- Photoredox catalysis : Employ Ir(ppy)₃ under blue LED light for radical-based modifications at the 5-chloro position .

Q. How can statistical methods improve reproducibility in kinetic studies of its reactions?

Methodological Answer:

- Response Surface Methodology (RSM) : Model reaction rate dependencies on temperature, concentration, and catalyst loading.

- Multivariate ANOVA : Identify significant factors causing batch-to-batch variability (e.g., trace moisture in solvents).

- Bootstrap resampling : Estimate confidence intervals for rate constants derived from UV-Vis kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。